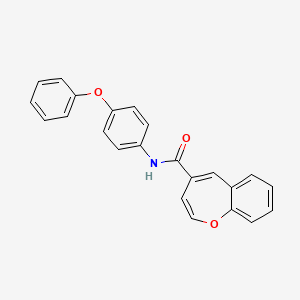

N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

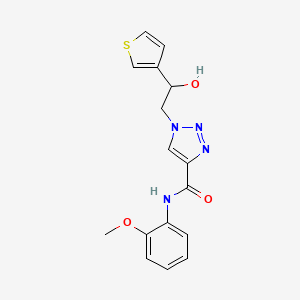

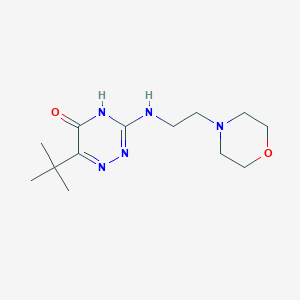

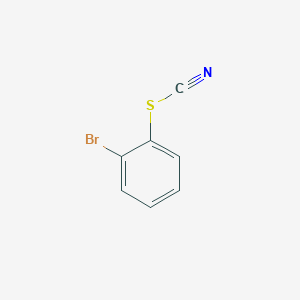

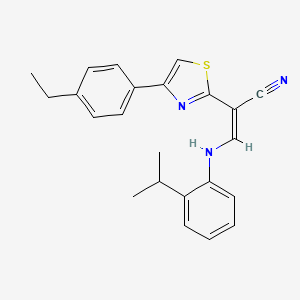

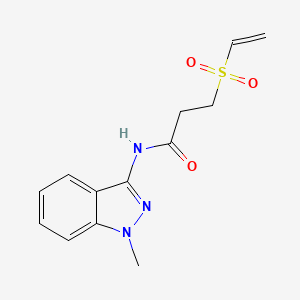

“N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide” is a complex organic compound. It contains a benzoxepine ring, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements), and an amide group (a functional group consisting of a carbonyl group linked to a nitrogen atom). The “4-phenoxyphenyl” part suggests the presence of a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) attached to an oxygen atom, which is in turn attached to another phenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzoxepine ring, the amide group, and the phenoxyphenyl group. These functional groups would likely confer specific chemical properties to the compound, such as its reactivity, polarity, and potential for forming hydrogen bonds .

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups. For instance, the amide group might be hydrolyzed under acidic or basic conditions, and the benzoxepine ring might undergo electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic rings might affect its solubility, melting point, and boiling point .

科学的研究の応用

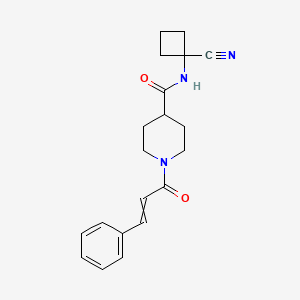

Medicinal Chemistry and Drug Design

Phenoxy acetamide is a promising candidate for drug development due to its unique molecular structure. Medicinal chemists explore its interactions with biological targets, aiming to design novel pharmaceuticals. By synthesizing derivatives or improving existing compounds, researchers seek safer and more effective drugs. Investigating the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions is crucial in this field .

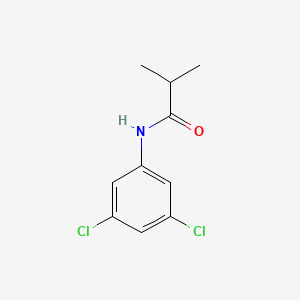

Analgesic Properties

Recent studies have highlighted the analgesic activity of N-phenylacetamide sulphonamides, including phenoxy acetamide derivatives. Notably, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide demonstrated analgesic efficacy comparable to paracetamol. These findings suggest potential applications in pain management .

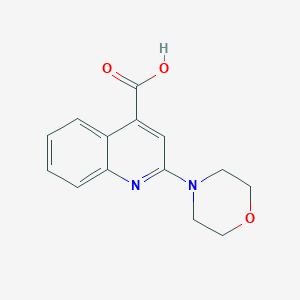

Polymer Science: Tough Films

Phenoxy acetamide finds utility in polymer science. When dissolved in N,N-dimethyl acetamide, it contributes to the preparation of tough, transparent, and flexible films. These films exhibit mechanical resistance, with maximum stress ranging from 4 to 11 MPa and a maximum strain of approximately 19–25% .

Progesterone Receptor Antagonists

Researchers have developed N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor (PR) antagonists. PR plays essential roles in physiological systems, particularly the female reproductive system. These derivatives hold promise for clinical treatments related to PR-associated diseases, including uterine conditions .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO3/c25-23(18-14-15-26-22-9-5-4-6-17(22)16-18)24-19-10-12-21(13-11-19)27-20-7-2-1-3-8-20/h1-16H,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTFOWAWTMZPNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2593711.png)

![7-Chloro-1,4-dihydropyrido[4,3-d][1,3]oxazin-2-one](/img/structure/B2593714.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide](/img/structure/B2593718.png)

![2-Ethyl-5-(piperidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2593719.png)

![N-(4-fluorophenyl)-2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2593720.png)